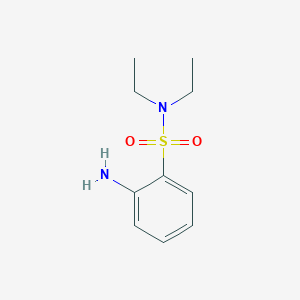

2-Amino-N,N-diethylbenzenesulfonamide

CAS No.: 57947-01-0

Cat. No.: VC2240757

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57947-01-0 |

|---|---|

| Molecular Formula | C10H16N2O2S |

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | 2-amino-N,N-diethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |

| Standard InChI Key | FWNGNMWNTIIKRE-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=CC=CC=C1N |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC=C1N |

Introduction

Chemical Properties and Structure

2-Amino-N,N-diethylbenzenesulfonamide is identified by the CAS number 57947-01-0 and has the molecular formula C10H16N2O2S . The molecular structure consists of a benzene ring with a sulfonamide group (SO2NR2) where R represents ethyl groups, and an amino group (NH2) at the ortho (2) position. The molecular weight of this compound is precisely 228.31 g/mol .

This compound belongs to the class of sulfonamides, which are characterized by the presence of the -SO2NH- functional group. Sulfonamides are generally known for their versatility in medicinal chemistry and have been extensively used in the development of various pharmaceuticals.

Unlike its structural isomer 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE (CAS 1709-39-3), which has the amino group at the para (4) position, 2-Amino-N,N-diethylbenzenesulfonamide has distinct physicochemical properties and potentially different biological activities due to the positional difference of the amino group . When comparing the two isomers, the ortho-positioned amino group in 2-Amino-N,N-diethylbenzenesulfonamide creates a different electronic and steric environment that can significantly influence its reactivity and interactions with biological systems.

While specific physical property data for 2-Amino-N,N-diethylbenzenesulfonamide is limited in the search results, we can infer some properties by comparison with similar compounds. Standard laboratory conditions typically recommend storage at controlled temperatures, likely between 2-8°C, similar to other sulfonamide compounds.

Research Context and Related Compounds

While specific research on 2-Amino-N,N-diethylbenzenesulfonamide is limited in the provided search results, studies on structurally related sulfonamides provide context for understanding its potential properties and applications.

Research on novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, which share the benzenesulfonamide core structure, has demonstrated significant anticancer properties . While these compounds have additional structural elements beyond the basic sulfonamide framework, this research highlights the potential biological activity of benzenesulfonamide derivatives.

In comparison to its structural isomer 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE, the 2-amino position creates a different electronic distribution and potential for intramolecular interactions. These differences could significantly influence binding to biological targets and subsequent biological activities.

The following table summarizes the key differences between 2-Amino-N,N-diethylbenzenesulfonamide and its 4-amino isomer:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume